5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and stability against metabolic degradation . The molecular formula of this compound is C10H10BrN5O, and it has a molecular weight of 296.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction is usually carried out in the presence of a copper catalyst and a base, such as sodium ascorbate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but has a chlorine atom instead of a phenyl group.
Uniqueness
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its stability and ability to engage in various chemical reactions make it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-12-8-6-11(7-9-12)10-22-15(18)14(20-21-22)16(23)19-13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUMTFVOONVUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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